2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound that is part of the trifluoromethylpyridine (TFMP) group . TFMP and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
Various methods of synthesizing 2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .Molecular Structure Analysis
The molecular structure of “2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is characterized by the presence of a fluorine atom and a pyridine in their structure . The bonding distance in N⋯H–O is determined to be 2.027 (2) Å, whilst that in O⋯H–C interaction is 2.728 (2) Å .Chemical Reactions Analysis
“2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” acts as a reactant in the preparation of aminopyridines through amination reactions. It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” are largely influenced by the presence of a fluorine atom and a pyridine in their structure .Scientific Research Applications
Synthesis and Functionalization
1. Synthesis and Chemical Properties 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine and its derivatives are synthesized and utilized as significant chemical intermediates. For example, they are employed in the synthesis of pesticides, and their unique bioisosteric properties make them a critical framework for the creation of novel C–N and C–C bond formations. These heterocyclic compounds exhibit a broad spectrum of biological activities, making them highly relevant in various scientific and industrial applications (Lu Xin-xin, 2006) (N. Mallisetty et al., 2023).
2. Building Blocks for Complex Molecules The derivatives of 2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine serve as versatile building blocks for synthesizing complex molecules. For example, they are used in the preparation of α-aminopyrroles and other hetero-fused pyridinones via various chemical reactions. These processes involve intricate mechanisms like the Curtius rearrangement and 6π electrocyclization, highlighting the compound's importance in advanced organic synthesis (Liya D. Funt et al., 2020).
Applications in Biological and Medicinal Research
1. Anticancer Properties Compounds derived from 2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine have been found to possess significant anticancer activity. Specific derivatives have shown promising results against cancer cell lines, such as human cervical and breast cancer cell lines. These findings underscore the potential of these compounds in developing new anticancer therapies (N. Mallisetty et al., 2023).
2. Application in Bioimaging 2H-Pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores derived from 2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine have been synthesized and studied for their photophysical properties. These fluorophores exhibit high selectivity for Fe3+/Fe2+ cations and have been successfully used for imaging in living cells, demonstrating their potential in biological research and medical diagnostics (Pampa Maity et al., 2018).
Mechanism of Action
Target of Action
Compounds containing trifluoromethyl groups have been found to exhibit numerous pharmacological activities . The unique physicochemical properties of the fluorine atom and the pyridine moiety in 2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine are thought to contribute to its biological activities .
Mode of Action
It’s known that the presence of a fluorine atom and a pyridine in its structure bestow many of the distinctive physical–chemical properties observed in this class of compounds . These properties could influence how 2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine interacts with its targets.
Biochemical Pathways
Trifluoromethylpyridine and its intermediates are important ingredients for the development of many agrochemical and pharmaceutical compounds . The introduction of trifluoromethyl groups within other molecules can be achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Pharmacokinetics
It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Result of Action
The unique physicochemical properties of the fluorine atom and the pyridine moiety in 2-(trifluoromethyl)-1h-pyrrolo[2,3-b]pyridine are thought to contribute to its biological activities .
Action Environment
The demand for trifluoromethylpyridine derivatives has been increasing steadily in the last 30 years, indicating their wide-ranging potential applications .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
Future Directions
The demand for TFMP derivatives has been increasing steadily in the last 30 years. It is expected that many novel applications of TFMP will be discovered in the future . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
properties
IUPAC Name |
2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-4-5-2-1-3-12-7(5)13-6/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMRGLRMNQNTGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)C(F)(F)F)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20712350 | |
Record name | 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20712350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
918514-78-0 | |
Record name | 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20712350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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